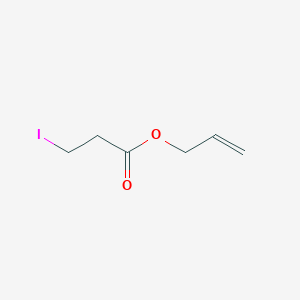
prop-2-enyl 3-iodopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-enyl 3-iodopropanoate is an organic compound characterized by the presence of an iodine atom attached to a propanoate group and a prop-2-enyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Prop-2-enyl 3-iodopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-iodopropanoic acid with prop-2-en-1-ol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the halogenation of prop-2-enyl propanoate using iodine and a suitable oxidizing agent like hydrogen peroxide. This reaction proceeds under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-enyl 3-iodopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Addition Reactions: The double bond in the prop-2-enyl group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Addition: Bromine or chlorine in an inert solvent like dichloromethane.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of prop-2-enyl 3-hydroxypropanoate or prop-2-enyl 3-aminopropanoate.
Addition: Formation of 3,3-dihalopropanoates.
Oxidation: Formation of 3-iodopropanoic acid.
Reduction: Formation of prop-2-enyl 3-propanol.
Applications De Recherche Scientifique
Prop-2-enyl 3-iodopropanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of prop-2-enyl 3-iodopropanoate depends on its interaction with specific molecular targets. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. The presence of the iodine atom can enhance the compound’s reactivity and binding affinity through halogen bonding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Prop-2-enyl 3-bromopropanoate
- Prop-2-enyl 3-chloropropanoate
- Prop-2-enyl 3-fluoropropanoate
Uniqueness
Prop-2-enyl 3-iodopropanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and physicochemical properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine contribute to stronger halogen bonding interactions and potentially different biological activities.
This detailed overview of this compound highlights its significance in various scientific domains and provides a foundation for further exploration and application
Propriétés
Numéro CAS |
113201-35-7 |
|---|---|
Formule moléculaire |
C6H9IO2 |
Poids moléculaire |
240.04 g/mol |
Nom IUPAC |
prop-2-enyl 3-iodopropanoate |
InChI |
InChI=1S/C6H9IO2/c1-2-5-9-6(8)3-4-7/h2H,1,3-5H2 |
Clé InChI |
VZBGUTIDTNBNRW-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)CCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane](/img/structure/B14314081.png)

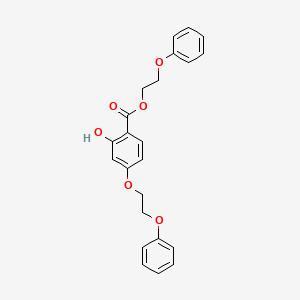
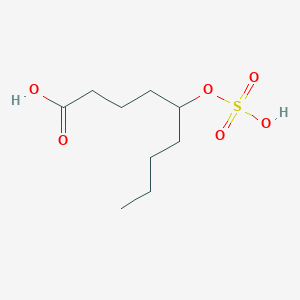
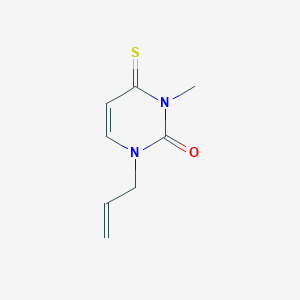
![1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14314117.png)
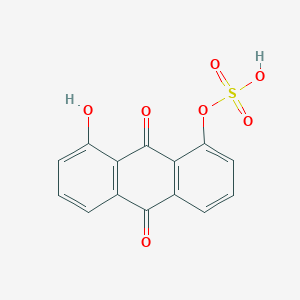

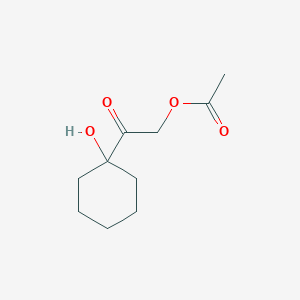
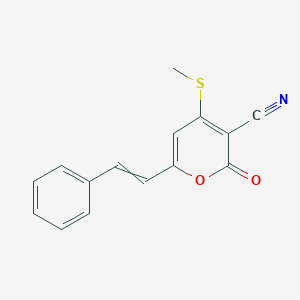
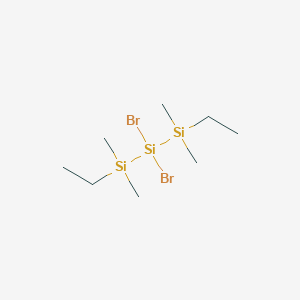
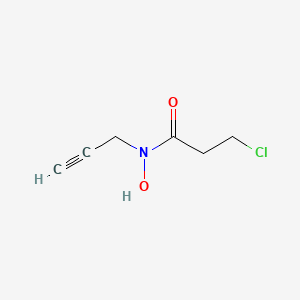
![4-{1-[1-(4-Methoxy-3-methyl-4-oxobutyl)-1,4a,5-trimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-2-yl]ethoxy}-4-oxobutanoate](/img/structure/B14314149.png)
![2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B14314150.png)
